N-methyl-1-pyridin-2-ylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-methyl-1-pyridin-2-ylpropan-2-amine involves a series of chemical reactions that allow for the formation of this compound from its precursors. A study by Fleck et al. (2003) outlines a practical, efficient, and stereoselective process for the preparation of key intermediates related to N-methyl-1-pyridin-2-ylpropan-2-amine, highlighting the significance of asymmetric Michael addition and stereoselective alkylation in its synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The molecular structure of N-methyl-1-pyridin-2-ylpropan-2-amine and its derivatives has been extensively studied to understand their chemical behavior and properties. Research by Nazır et al. (2000) on related Schiff bases provides insights into intramolecular hydrogen bonding and tautomerism, which are crucial for understanding the molecular structure and reactivity of such compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of N-methyl-1-pyridin-2-ylpropan-2-amine are diverse, reflecting its ability to participate in various chemical processes. A study on the pharmacological characterization of related compounds emphasizes the selectivity and affinity of these molecules for specific receptors, showcasing the potential for targeted chemical interactions (Grimwood et al., 2011).
Physical Properties Analysis
The physical properties of N-methyl-1-pyridin-2-ylpropan-2-amine, such as solubility, melting point, and boiling point, are determined by its molecular structure. Marczak et al. (2011) explored the molecular clusters in aqueous solutions of pyridine and its derivatives, indicating how molecular interactions influence the physical properties of these compounds (Marczak, Czech, Almásy, & Lairez, 2011).
Scientific Research Applications
Applications in Structural Chemistry
- Aminalization and Hydrogen Bonding Structures :
- The compound 2,6-Bis(2-methyl-1,3-diazinan-2-yl)pyridine, related to N-methyl-1-pyridin-2-ylpropan-2-amine, exhibits interesting structural features due to aminalization between 2,6-diacetylpyridine and 1,3-diaminopropane. The molecules in this compound crystallize with different conformations and form hydrogen-bonded dimers, building chains along a specific axis. This shows its potential in forming structured complexes (Ton & Bolte, 2010).
Applications in Synthesis and Catalysis
Intermediate in Antibiotic Preparation :
- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine serves as a key intermediate in the synthesis of premafloxacin, an antibiotic. The paper outlines a practical and efficient process for its preparation, indicating its importance in pharmaceutical synthesis (Fleck et al., 2003).
Cobalt(III) Alcoholate Complex Formation :
- N-methyl-1-pyridin-2-ylpropan-2-amine derivatives are involved in the formation of cobalt(III) alcoholate complexes, showing the compound's relevance in the synthesis of metal complexes with potential catalytic or material applications (Padhi et al., 2011).
Applications in Biotechnology and Chemistry
Oxyfunctionalization of Pyridine Derivatives :
- Burkholderia sp. MAK1, using whole cells, demonstrated the ability to convert different pyridin-2-amines into their hydroxy derivatives, indicating the potential of N-methyl-1-pyridin-2-ylpropan-2-amine in biotechnological applications for synthesizing hydroxylated pyridines, important in chemical industries (Stankevičiūtė et al., 2016).
Synthesis of Fluorescent Sensors :
- A study presented a fluorescent dye based on 1H-pyrazolo[3,4-b]quinoline skeleton, incorporating bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine. It acts as a sensor for fluorescence detection of inorganic cations, highlighting its significance in analytical chemistry for detecting and measuring ions (Mac et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-pyridin-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10-2)7-9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYOGDMXYPZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276826 |
Source
|
Record name | N-methyl-1-pyridin-2-ylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-pyridin-2-ylpropan-2-amine | |
CAS RN |
55496-56-5 |
Source
|
Record name | N,α-Dimethyl-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55496-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-1-pyridin-2-ylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.